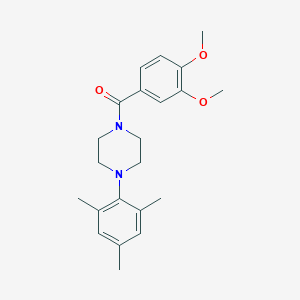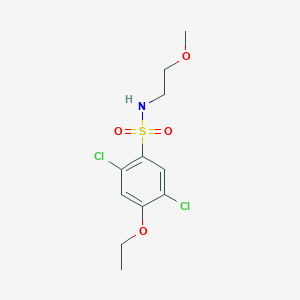
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) and has shown potential in treating various types of cancers.
作用机制
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide targets the BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and prevents the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It also modulates the immune response and enhances the activity of immune cells, such as T cells and natural killer cells. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in lab experiments include its high potency, selectivity, and favorable pharmacokinetic profile. However, the limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in different types of cancers.
未来方向
There are several future directions for the research and development of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide. These include the evaluation of its efficacy in combination with other drugs, the identification of biomarkers that can predict response to this compound, and the development of novel formulations that can improve its pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in different types of cancers and to explore its potential in other therapeutic areas.
合成方法
The synthesis of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide involves a series of chemical reactions that include the condensation of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methylpent-1-yn-3-ol in the presence of a base, followed by the reaction with N,N-dimethylformamide dimethyl acetal and hydrolysis of the resulting intermediate to yield this compound.
科学研究应用
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been extensively studied for its potential in treating various types of cancers, including B-cell malignancies, solid tumors, and hematologic malignancies. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients.
属性
分子式 |
C13H16ClNO3S |
|---|---|
分子量 |
301.79 g/mol |
IUPAC 名称 |
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16ClNO3S/c1-5-13(3,6-2)15-19(16,17)12-9-10(14)7-8-11(12)18-4/h1,7-9,15H,6H2,2-4H3 |
InChI 键 |
FRQQCEHLRKOFFQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
规范 SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)











![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)
